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Compound of Interest

Compound Name: 2-Isopropoxy-5-methylpyridine
CAS No.: 1394955-08-8
Cat. No.: B2807033

Get Quote

When designing synthetic routes or optimizing ligand properties, the choice of the alkoxy
substituent on the pyridine ring fundamentally alters the molecule's physicochemical profile. We
compare 2-Isopropoxy-5-methylpyridine with two primary alternatives: 2-Methoxy-5-
methylpyridine (CAS: 13472-56-5)[2] and 2-Isopropoxypyridine (CAS: 16096-13-2)[3].

\

Table 1: Physicochemical and Structural Comparison
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Compound

CAS Number

Molecular
Weight

Steric Bulk at
C2

Electronic
Profile &
Application

2-lsopropoxy-5-
methylpyridine

1394955-08-8

151.21 g/mol

High (Isopropyl)

High lipophilicity;
steric shielding at
C2 directs
electrophilic
attack to C4/C6.

2-Methoxy-5-
methylpyridine

13472-56-5

123.15 g/mol

Low (Methyl)

Lower
lipophilicity;
minimal steric
hindrance allows
easier
nucleophilic

displacement.

2-
Isopropoxypyridi
ne

16096-13-2

137.18 g/mol

High (Isopropyl)

Lacks C5
functionalization;
primarily used as
a moderate
electron-donating

ligand.

Mechanistic Insight: The transition from a methoxy to an isopropoxy group significantly

increases the steric shielding around the pyridine nitrogen. This shielding reduces the likelihood

of unwanted N-oxidation during harsh synthetic steps while simultaneously increasing the

molecule's solubility in non-polar organic solvents—a critical factor for homogeneous

catalysis[3].

Analytical Workflows and Structural Elucidation

To ensure the structural integrity of 2-Isopropoxy-5-methylpyridine, a multi-modal analytical

approach is required. NMR spectroscopy provides connectivity and stereoelectronic

information[4], while GC-MS confirms the molecular mass and reveals characteristic

fragmentation patterns.
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Caption: Integrated analytical workflow for the structural validation of pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The magnetic properties of 1H, 13C, and >N nuclei provide a high-resolution map of the
molecular structure[4]. In 2-Isopropoxy-5-methylpyridine, the aromatic protons exhibit
characteristic downfield shifts due to the ring's diamagnetic anisotropy[4]. The C6 proton
(adjacent to the nitrogen) is the most deshielded, typically resonating around & 8.0 ppm, while
the electron-donating isopropoxy group shields the C3 proton, pushing it upfield. Furthermore,
15N NMR is highly sensitive to protonation states and hydrogen bonding, which is vital when
evaluating the compound's behavior in acidic media[5].

Protocol 1: Quantitative *H-NMR (QNMR) for Self-Validating Purity Analysis Objective: To
determine the absolute purity of the compound using a self-validating internal standard method.

o Sample Preparation: Accurately weigh 10.0 mg of 2-Isopropoxy-5-methylpyridine and 5.0
mg of a certified internal standard (e.g., Maleic acid, ensuring no peak overlap) into a glass
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vial. Causality: High-precision weighing is the foundation of molar ratio calculations; any
error here linearly propagates into the final purity value.

o Dissolution: Dissolve the mixture in 0.6 mL of CDCIs (containing 0.03% TMS as a chemical
shift reference) and transfer to a 5 mm NMR tube.

o Parameter Optimization: Set the pulse angle to 90° and the relaxation delay ( D1) to 30
seconds. Causality: A D1value exceeding 5 times the longest spin-lattice relaxation time ( T1
) of the analyte ensures complete relaxation of all nuclei[4]. Incomplete relaxation leads to
truncated integrals and artificially low purity calculations.

e Acquisition & Processing: Acquire 16 to 32 scans to ensure a high signal-to-noise ratio
(>250:1). Apply rigorous phase and baseline corrections before integration. Self-Validation:
The known concentration of the internal standard acts as an internal control; if the integral of
the standard deviates from expected baseline values, the system flags an acquisition error.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS utilizing Electron lonization (El) at 70 eV provides a robust method for confirming the
molecular weight ( m/z 151.21) and structural connectivity. The fragmentation of 2-lIsopropoxy-
5-methylpyridine is highly characteristic, driven by the lability of the isopropoxy ether linkage.
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Caption: Primary EI-MS fragmentation pathways of 2-Isopropoxy-5-methylpyridine.

Protocol 2: GC-MS Fragmentation Profiling Objective: To verify the structural identity via
characteristic ion transitions.

o System Preparation & Blank Run: Inject 1 pL of pure HPLC-grade methanol. Self-Validation:
Running a solvent blank prior to the sample is a critical self-validating step. It proves that the
baseline is free of column bleed or carryover, ensuring that subsequent peaks are intrinsic to
the analyte.

o Sample Injection: Dilute the sample to 1 mg/mL in methanol. Inject 1 yL using a split ratio of
1:50. Causality: The split injection prevents detector saturation and column overloading,
which would otherwise lead to peak tailing and distorted mass spectra.

e Thermal Gradient: Program the oven from 50°C (hold 2 min) to 250°C at 15°C/min.
Causality: This specific ramp rate provides optimal resolution between the analyte and any
potential synthetic impurities (e.g., unreacted 5-methylpyridin-2-ol).
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o Data Interpretation: Observe the molecular ion at m/z 151. The base peak typically appears
at m/z 109, corresponding to the loss of propene ( C3H6) via a McLafferty-type
rearrangement, yielding the 5-methylpyridin-2-ol radical cation. This fragmentation is a
definitive structural marker that distinguishes it from 2-Methoxy-5-methylpyridine, which
primarily loses a formaldehyde molecule or a methyl radical.

Conclusion

For advanced synthetic applications requiring specific steric and electronic tuning, 2-
Isopropoxy-5-methylpyridine offers distinct advantages over its methoxy and non-methylated
counterparts. The bulky isopropoxy group provides necessary steric shielding, while the C5
methyl group offers a handle for further functionalization. By employing rigorous, self-validating
analytical protocols like gNMR with optimized relaxation delays and GC-MS with baseline
blanking, researchers can ensure the highest level of structural integrity and purity in their
development pipelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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